7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
7alpha,12alpha-dihydroxy-5beta-cholestan-3-one is a 3-oxo-5beta-steroid that is 5beta-cholestan-3-one bearing two additional hydroxy substituents at positions 7alpha and 12alpha. It has a role as a human metabolite and a mouse metabolite. It is a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-cholestane.
Brand Name:
Vulcanchem
CAS No.:
547-97-7
VCID:
VC20821281
InChI:
InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Molecular Formula:
C27H46O3
Molecular Weight:
418.7 g/mol
7alpha,12alpha-Dihydroxy-5beta-cholestan-3-one
CAS No.: 547-97-7
Cat. No.: VC20821281
Molecular Formula: C27H46O3
Molecular Weight: 418.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one is a 3-oxo-5beta-steroid that is 5beta-cholestan-3-one bearing two additional hydroxy substituents at positions 7alpha and 12alpha. It has a role as a human metabolite and a mouse metabolite. It is a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-cholestane. |
|---|---|
| CAS No. | 547-97-7 |
| Molecular Formula | C27H46O3 |
| Molecular Weight | 418.7 g/mol |
| IUPAC Name | (5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-18,20-25,29-30H,6-15H2,1-5H3/t17-,18+,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
| Standard InChI Key | HHVQPBXBALLUDF-QORHGLQKSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
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